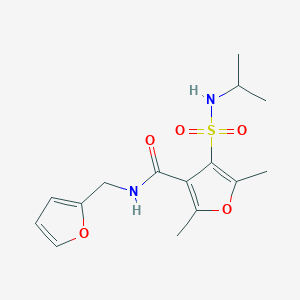

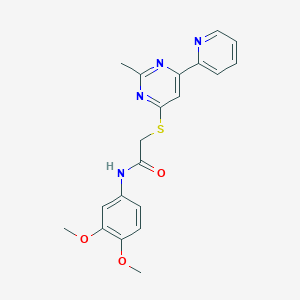

![molecular formula C20H26N4O4 B2483856 N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-75-3](/img/structure/B2483856.png)

N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds like this involves multiple steps, including cyclization, oxidation, and the formation of amide bonds. The synthesis typically leverages starting materials that undergo specific reactions to form the desired product with high purity and yield. Techniques such as Buchwald–Hartwig amination and oxidative cyclization are commonly employed. For example, the synthesis of related quinoline and pyridoquinoline derivatives often involves metal-catalyzed reactions and the use of green chemistry principles, ensuring efficiency and environmental sustainability (Geng et al., 2022; Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by their complex nitrogen-containing heterocyclic framework, which is crucial for their diverse chemical behavior and potential biological activity. Techniques such as X-ray diffraction and NMR spectroscopy are instrumental in elucidating their structure, providing detailed information on molecular geometry, bond lengths, and angles (Wang et al., 2006; Akinade et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their structural features, such as the presence of electron-withdrawing or donating groups, which can affect their interaction with other molecules. They can participate in a variety of chemical reactions, including N-alkylation, acylation, and nucleophilic substitution, leading to a wide range of derivatives with diverse chemical properties (Sau et al., 2018; Sączewski et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application in various fields. These properties can be tailored by modifying the molecular structure, for instance, by introducing different substituents to achieve desired solubility or thermal stability. Studies often employ techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties (Faizi et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the molecule's functional groups and overall structure. These properties influence the compound's behavior in chemical reactions and its potential interactions with biological systems. Detailed analysis of these properties is essential for understanding the compound's functionality and for designing derivatives with specific characteristics (Subhash & Bhaskar, 2020).

Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Applications

Quinoline derivatives have been explored for their anti-corrosion potency. For instance, derivatives like 8-hydroxyquinoline have shown significant anti-corrosion effects in acidic mediums, protecting metals like mild steel through spontaneous adsorption mechanisms. This suggests the potential use of structurally related compounds in developing anti-corrosion agents for industrial applications (Dhaybia Douche et al., 2020).

Biological and Pharmacological Research

Quinoline and morpholine derivatives have been synthesized and evaluated for various biological activities. For example, derivatives have shown potent cytotoxic properties against certain cell lines, suggesting their application in cancer research and potential therapeutic uses. The structure-activity relationships of these compounds provide insights into designing more effective agents for pharmacological applications (N. J. Patel et al., 2019).

Catalytic Activity and Environmental Applications

Research on quinoline derivatives has also highlighted their role in catalysis and environmental applications. For instance, certain quinoline compounds have been used to accelerate biodegradation processes, which could be beneficial in environmental remediation efforts (Qi Bai et al., 2015).

Analytical and Sensing Applications

Quinoline-based compounds have been developed for their application in fluorescence and sensing. These compounds exhibit intense fluorescence bands and can be used as efficient catalysts in various reactions, indicating their potential in analytical chemistry for detecting and quantifying substances (F. Rehman et al., 2019).

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c25-17-4-3-15-13-16(12-14-2-1-6-24(17)18(14)15)22-20(27)19(26)21-5-7-23-8-10-28-11-9-23/h12-13H,1-11H2,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOYAEUWTYOEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCN4CCOCC4)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)